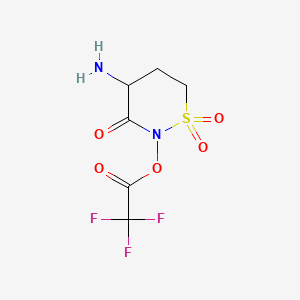
5-Fluoro-4-methoxypyrimidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-methoxypyrimidine-2-carboxylic acid is a fluorinated pyrimidine derivative with the molecular formula C6H5FN2O3 and a molecular weight of 172.12 g/mol . This compound is a heterocyclic building block useful in the installation of pyrimidines into a wide variety of synthetic targets, including nucleotide analogs and therapeutics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methoxypyrimidine-2-carboxylic acid typically involves the fluorination of a pyrimidine precursor. One common method includes the reaction of 4-methoxypyrimidine-2-carboxylic acid with a fluorinating agent under controlled conditions . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the fluorination process.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-4-methoxypyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve solvents like DMF or acetonitrile and bases such as K2CO3 or sodium hydride (NaH).
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .
Applications De Recherche Scientifique
5-Fluoro-4-methoxypyrimidine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex fluorinated pyrimidines and nucleotide analogs.
Biology: The compound is used in the study of nucleic acid interactions and enzyme inhibition.
Industry: The compound is used in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Fluoro-4-methoxypyrimidine-2-carboxylic acid involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluorine atom’s high electronegativity and low propensity to engage in hydrogen bond formation contribute to its biological activity . The compound can inhibit enzymes involved in nucleic acid synthesis, such as thymidylate synthase and DNA topoisomerase .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A widely used anticancer agent that also incorporates into nucleic acids and inhibits thymidylate synthase.
4-Methoxypyrimidine-2-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
Uniqueness
5-Fluoro-4-methoxypyrimidine-2-carboxylic acid is unique due to the presence of both fluorine and methoxy groups on the pyrimidine ring. This combination enhances its reactivity and selectivity in chemical reactions, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C6H5FN2O3 |
|---|---|
Poids moléculaire |
172.11 g/mol |
Nom IUPAC |
5-fluoro-4-methoxypyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C6H5FN2O3/c1-12-5-3(7)2-8-4(9-5)6(10)11/h2H,1H3,(H,10,11) |
Clé InChI |
XKVTZCMSDQAWHZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NC=C1F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyridinecarboxaldehyde, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)-](/img/structure/B11819104.png)

![[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate](/img/structure/B11819116.png)
![5-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride](/img/structure/B11819120.png)
![3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride](/img/structure/B11819143.png)
![[(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl] formate](/img/structure/B11819146.png)
![3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B11819148.png)




![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-2-yl)acetic acid](/img/structure/B11819165.png)


